An In-depth Technical Guide to 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
Introduction
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde, a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these groups provides multiple reaction handles and allows for the fine-tuning of steric and electronic properties of derivative compounds. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of this valuable synthetic building block.
Chemical Structure and Physicochemical Properties
The structure of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is characterized by a benzaldehyde core with four different substituents. The interplay of the electron-withdrawing trifluoromethyl and fluoro groups, the bulky bromo group, and the reactive aldehyde function defines its chemical behavior.
Diagram 1: Chemical Structure of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
Caption: Molecular structure of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde.
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some properties are reported from chemical suppliers, others are computationally predicted due to the limited availability of experimental data in public literature.
| Property | Value | Source |
| CAS Number | 909186-28-3 | [1][2] |
| Molecular Formula | C₈H₃BrF₄O | [1][2] |
| Molecular Weight | 271.01 g/mol | [1][2] |
| Appearance | Not specified (likely a solid or liquid) | Inferred |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structure |
| Density | Not experimentally determined |
Spectroscopic Characterization
For unequivocal identification and purity assessment, a combination of spectroscopic techniques is essential. Below are the expected spectral characteristics for 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde based on its structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, showing a singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically in the range of δ 9.8-10.5 ppm. The aromatic region should display two doublets or multiplets corresponding to the two aromatic protons on the ring. The exact chemical shifts and coupling constants would be influenced by the surrounding substituents.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals. The aldehyde carbonyl carbon will appear significantly downfield (around δ 185-195 ppm). The six aromatic carbons will resonate in the typical aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the attached groups. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic resonance): This technique is particularly informative. Two signals are expected: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns will provide valuable structural information.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically around 1700-1720 cm⁻¹. Other characteristic peaks will include C-H stretching for the aromatic ring and C-F and C-Br stretching vibrations.
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be observed for the molecular ion and bromine-containing fragments.
Synthesis and Purification
Diagram 2: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
Objective: To synthesize 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde via ortho-lithiation and formylation.
Materials:
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1-Bromo-2-fluoro-4-(trifluoromethyl)benzene (starting material)
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n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in a suitable solvent
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Anhydrous Tetrahydrofuran (THF)
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N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate or Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1-bromo-2-fluoro-4-(trifluoromethyl)benzene and anhydrous THF.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a solution of n-BuLi or LDA dropwise to the cooled solution while maintaining the temperature at -78 °C. The choice of base is critical; LDA is often preferred for its lower nucleophilicity, reducing the risk of side reactions. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation. The lithium is directed to the position ortho to the fluorine due to its directing group ability.
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Formylation: Add anhydrous DMF dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature, then allow the reaction to slowly warm to room temperature overnight.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM. Combine the organic layers.
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Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde.
Reactivity and Synthetic Applications
The rich functionality of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde makes it a versatile intermediate in organic synthesis. Each functional group offers a handle for a variety of chemical transformations.
Diagram 3: Key Reaction Pathways
Caption: Reactivity map of the principal functional groups.
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The Aldehyde Group: This is a primary site for nucleophilic attack.
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Reduction: Can be selectively reduced to the corresponding benzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄).
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Oxidation: Can be oxidized to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
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Carbonyl Chemistry: Undergoes a wide range of classical carbonyl reactions, including Wittig olefination, Grignard additions, and reductive amination, to introduce diverse functionalities.
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The Bromo Group: The aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reacts with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, leading to biaryl structures.
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Buchwald-Hartwig Amination: Can be converted to an aniline derivative through reaction with an amine in the presence of a palladium catalyst.
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Sonogashira Coupling: Reacts with terminal alkynes to form aryl alkynes.
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The Fluoro and Trifluoromethyl Groups: These groups are generally less reactive but significantly influence the electronic properties of the aromatic ring, making it more electron-deficient. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug candidates.
Safety and Handling
While a specific safety data sheet for 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is not widely available, based on the GHS classifications of its isomer, 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, the following hazards should be assumed[1]:
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Harmful if swallowed (Acute toxicity, oral)
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Causes skin irritation
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Causes serious eye irritation
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May cause respiratory irritation
Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust, fumes, or vapors.
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Avoid contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is a highly valuable and versatile building block for advanced organic synthesis. Its densely packed functional groups provide a rich platform for creating novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective utilization in research and development.
References
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PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. [Link]
